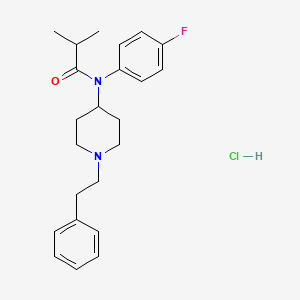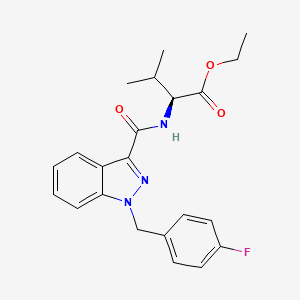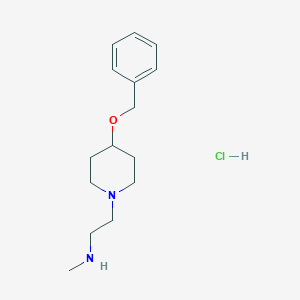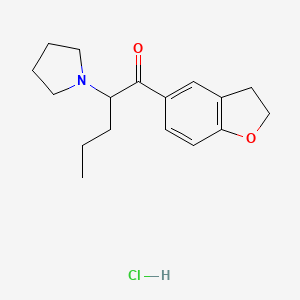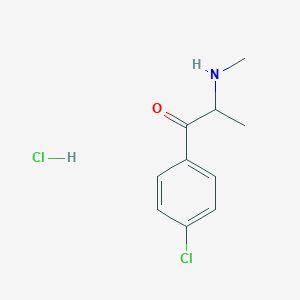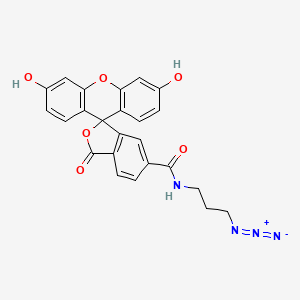
FAM azide, 6-isomer
Vue d'ensemble
Description
FAM azide, 6-isomer, also known as 6-FAM azide, is a commonly used fluorescent dye azide for click chemistry . It is a pure 6-isomer and can replace DyLight 488 . It is widely used for labeling oligonucleotides .
Molecular Structure Analysis
The molecular formula of this compound is C24H18N4O6 . The exact mass is 458.12 g/mol .Chemical Reactions Analysis
This compound is used in click chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled by “clicking” a variety of azide-containing labels/tags .Physical And Chemical Properties Analysis
This compound appears as yellowish crystals . It is soluble in polar organic solvents such as DMF, DMSO, and alcohols . The molecular weight is 458.42 g/mol .Applications De Recherche Scientifique
DNA Sequencing and Synthesis
FAM azide, 6-isomer is used in the synthesis of fluorescent oligonucleotides for DNA sequencing. This involves a "click chemistry" process, where alkynyl 6-carboxyfluorescein (FAM) and azido-labeled single-stranded DNA undergo 1,3-dipolar cycloaddition under aqueous conditions. The resulting FAM-labeled ssDNA is used as a primer for DNA sequencing, providing single-base resolution in a capillary electrophoresis DNA sequencer with laser-induced fluorescence detection (Seo, Li, Ruparel, & Ju, 2003).
Biochemical Analysis
This compound, and its derivatives are also involved in the synthesis and biochemical analysis of various compounds. For instance, it is used in the preparation of phosphoramidite reagents for oligonucleotide labeling. The process includes the preparation of carboxy derivatives of xanthene fluorescent dyes like fluorescein (FAM), which are converted into non-nucleoside phosphoramidite reagents suitable for oligonucleotide labeling (Kvach, Tsybulsky, Shmanai, Prokhorenko, Stepanova, & Korshun, 2013).
Fluorescence-Aided Molecule Sorting
This compound is used in fluorescence-aided molecule sorting (FAMS), a method that enables simultaneous analysis of biomolecular structure and interactions at the single-molecule level. In this process, biomolecules are labeled with fluorophores, including FAM, which serve as donor–acceptor pairs for Förster resonance energy transfer. This allows for the analysis of macromolecule-ligand interactions and has applications in detailed mechanistic studies and ultrasensitive diagnostics (Kapanidis, Lee, Laurence, Doose, Margeat, & Weiss, 2004).
Nanotechnology
In nanotechnology, this compound is involved in the development of magnetically actuated nanomotors. These nanomotors are designed for controlled cargo delivery and release in biological fluids. The application includes on-demand release of 6-carboxyfluoresceins (FAM) from DNA functionalized nanomotors, with the release process being controlled by external magnetic fields. This has implications for targeted drug delivery and biological probes (Liu, Pan, Piao, Sun, Huang, Peng, & Liu, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
FAM azide, 6-isomer, also known as 6-Fam-Azide, is primarily used as a fluorescent tag in bioconjugation . Its primary targets are biomolecules, particularly oligonucleotides . The compound is used to label multiple alkynated sites within an oligonucleotide .
Mode of Action
The mode of action of this compound, involves a process known as Click Chemistry . This technique allows the compound to “click” onto alkynated sites within an oligonucleotide, thereby labeling these sites . When conjugated to a biomolecule through click chemistry, the fam moiety acts as a fluorescent tag.
Biochemical Pathways
The biochemical pathways affected by this compound, are those involved in the detection and analysis of oligonucleotides . By labeling these molecules, the compound allows for their visualization and study .
Pharmacokinetics
It is known that the compound has good solubility in water , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound, is the labeling of oligonucleotides . This allows for the detection and analysis of these molecules, facilitating various research and diagnostic applications .
Action Environment
The action of this compound, can be influenced by various environmental factors. For instance, the compound should be stored in a dark environment to prevent degradation . Additionally, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment
Analyse Biochimique
Biochemical Properties
FAM azide, 6-isomer, plays a significant role in biochemical reactions. It is an azide modifier that can be used in Click-Chemistry . This technique allows multiple alkynated sites within an oligonucleotide to be labelled by “clicking” a variety of azide-containing labels/tags .
Cellular Effects
This compound, is widely used for labeling oligonucleotides . It is usually coupled to DNA and RNA oligonucleotides via an amide bond . The compound’s fluorescent properties allow it to be used with most fluorescent detection devices available in the market .
Molecular Mechanism
This compound, doesn’t have a specific biological mechanism of action. When conjugated to a biomolecule through click chemistry, the FAM moiety acts as a fluorescent tag. This allows for the visualization and tracking of the biomolecule within a biological system.
Temporal Effects in Laboratory Settings
The spectral properties of this compound, are identical to those of FITC (Fluorescein-5,6-isothiocyanate), which consists of a reactive species of fluorescein bearing an isothiocyanate reactive group . This allows this compound, to be successfully used with most fluorescent detection devices available in the market .
Metabolic Pathways
This compound, is involved in the metabolic pathway of click chemistry, where it reacts with alkynated sites within an oligonucleotide .
Subcellular Localization
The subcellular localization of this compound, is also dependent on the biomolecules it is conjugated to. Once conjugated, the FAM moiety acts as a fluorescent tag, allowing for the visualization and tracking of the biomolecule within a biological system.
Propriétés
IUPAC Name |
N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJGCPZDAATOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



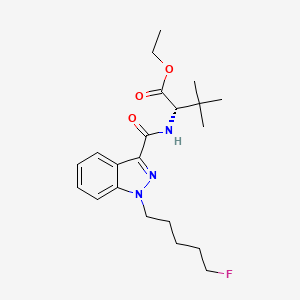

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
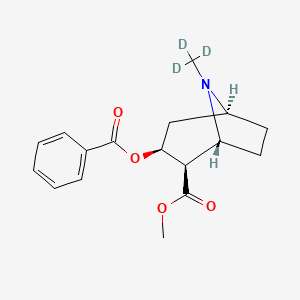
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
